molecular formula C53H83NO14 B601101 Everolimus Ring-Opening Impurity CAS No. 1708118-13-1

Everolimus Ring-Opening Impurity

Cat. No.: B601101
CAS No.: 1708118-13-1
M. Wt: 958.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus Ring-Opening Impurity is a derivative of Everolimus, a semi-synthetic compound originally derived from Sirolimus. Everolimus is widely used as an immunosuppressant and anticancer agent. The ring-opening impurity of Everolimus is a byproduct formed during the synthesis or degradation of Everolimus. This impurity is significant in pharmaceutical research as it helps in understanding the stability and purity of Everolimus formulations .

Preparation Methods

The preparation of Everolimus Ring-Opening Impurity involves the degradation of Everolimus under specific conditions. One common method includes the reaction of Everolimus with appropriate reagents under controlled conditions to induce ring-opening. This process can be carried out using various solvents and catalysts to achieve the desired impurity .

In industrial production, the synthesis of Everolimus and its impurities, including the ring-opening impurity, is often performed using solvent-free conditions. This involves reacting Sirolimus with specific side chains in a stepwise manner, followed by purification and characterization of the resulting impurities .

Chemical Reactions Analysis

Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:

    Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Everolimus Ring-Opening Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Everolimus Ring-Opening Impurity is similar to that of Everolimus. It binds to its protein receptor FKBP12, which directly interacts with the mammalian target of rapamycin complex 1 (mTORC1). This interaction inhibits the downstream signaling of mTORC1, leading to the inhibition of cell growth and proliferation. The impurity may also affect other molecular targets and pathways involved in cellular metabolism and immune response .

Comparison with Similar Compounds

Everolimus Ring-Opening Impurity can be compared with other similar compounds such as:

    Sirolimus: The parent compound from which Everolimus is derived. Sirolimus also acts as an mTOR inhibitor but has different pharmacokinetic properties.

    Desmethyl Everolimus: Another impurity of Everolimus, which lacks a methyl group compared to the parent compound.

    OXO-Everolimus: A derivative of Everolimus with an additional oxygen atom.

The uniqueness of this compound lies in its specific structural modifications resulting from the ring-opening process, which can influence its chemical and biological properties .

Properties

IUPAC Name

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZQBWTMLODNQ-CTQWDHTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Everolimus Ring-Opening Impurity
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